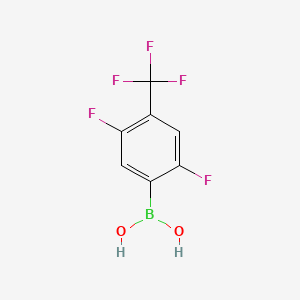
2,5-Difluoro-4-(trifluoromethyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD34788238 is a chemical compound with unique properties that have garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34788238 involves several steps, each requiring specific reaction conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydroxide.
Industrial Production Methods
Industrial production of MFCD34788238 is carried out on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time. This method ensures consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD34788238 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving MFCD34788238 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
MFCD34788238 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD34788238 involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
MFCD34788238 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD12345678 and MFCD87654321 share structural similarities with MFCD34788238.
Uniqueness: MFCD34788238 stands out due to its higher stability, greater reactivity under specific conditions, and broader range of applications.
Propriétés
Formule moléculaire |
C7H4BF5O2 |
|---|---|
Poids moléculaire |
225.91 g/mol |
Nom IUPAC |
[2,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF5O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H |
Clé InChI |
YFWHFLMNOKSLRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)C(F)(F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















